molecular formula H6NO5P B106218 Hydroxylamine phosphate CAS No. 19098-16-9

Hydroxylamine phosphate

Cat. No. B106218
CAS RN: 19098-16-9
M. Wt: 131.03 g/mol
InChI Key: HYYHQASRTSDPOD-UHFFFAOYSA-N
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Description

Hydroxylamine phosphate is a compound with the CAS number 20845-01-6 . It is used as a raw material for the preparation of cyclohexanone oxime . Pure hydroxylamine is characterized by structural instability, spontaneous decomposition upon heating, and possible explosion .


Synthesis Analysis

Hydroxylamine phosphate can be synthesized through various methods. One such method involves a coupling process of electrodialysis with oxime hydrolysis reaction . This process includes the oxime hydrolysis, the hydroxylamine protonation reaction, and the separation process, which are integrated into a triple-chamber electrodialysis stack .


Molecular Structure Analysis

The molecular formula of Hydroxylamine phosphate is HNOP . It has an average mass of 131.025 Da and a monoisotopic mass of 130.998352 Da .


Chemical Reactions Analysis

Hydroxylamine phosphate can undergo various chemical reactions. For instance, it can be involved in a coupling process of electrodialysis with oxime hydrolysis reaction for the preparation of hydroxylamine sulfate . The decomposition voltage in this process is above 1.93 V .


Physical And Chemical Properties Analysis

Hydroxylamine phosphate is a white crystalline solid . It is highly soluble in water, as well as in methanol and ethanol . A 1 wt % aqueous solution of hydroxylammonium chloride at 20 °C has a pH value of 3.2 .

Scientific Research Applications

  • Analytical Applications in Biochemistry Hydroxylamine phosphate has been utilized in biochemistry for the quantitative determination of compounds like acetylcholine. It converts acetylcholine stoichiometrically to hydroxamic acid in a specific reaction, offering a method adaptable to different conditions. This application is significant for analyzing short chain 0-acyl derivatives (Hestrin, 1949).

  • Role in Calcium Transport Studies In studies concerning skeletal muscle microsomes, hydroxylamine inhibits ATPase activity and calcium transport, implicating it in investigations of cellular mechanisms. The inhibition patterns provide insights into the biochemical processes involving acyl phosphates (Martonosi, 1969).

  • Impact on Nucleic Acids Hydroxylamine and its derivatives interact with nucleic acids, playing roles in genomic stability and therapeutics. They directly react with nucleobases in DNA, influencing genetic mutations and offering potential in antiviral and anticancer applications (Kojima & Komatsu, 2010).

  • Applications in Enzymology Hydroxylamine has been employed in enzymological studies, such as in assays for enzymes like carbamoylphosphate synthetase. Its ability to trap carbamoyl phosphate in biochemical reactions makes it a valuable tool for enzymatic activity measurement (Levine & Kretchmer, 1971).

  • Investigations in Ophthalmic Biochemistry In ophthalmic research, hydroxylamine affects the light-dependent phosphorylation of rhodopsin in retinal studies. This application is crucial for understanding visual processes and photoreceptor biochemistry (Pepperberg & Okajima, 1992).

  • Exploration in Neurobiology Its effects on ATPase activity in neurological studies, particularly in relation to brain microsomes, highlight hydroxylamine's potential in probing enzyme mechanisms involving acyl phosphate groups (Chignell & Titus, 1968).

  • Phosphorylation Studies Hydroxylamine aids in the study of phosphate production and analysis in non-enzymatic reactions involving ATP, offering insights into the dynamics of biochemical reactions (Mullins & Lacey, 1981).

  • Applications in Organic Chemistry In organic chemistry, hydroxylamine is involved in allylic substitutions and serves as a nucleophile in transition-metal-catalyzed reactions. This application is significant for synthesizing various organic compounds (Miyabe et al., 2005).

  • Energy Transfer Research in Mitochondria The impact of hydroxylamine on electron and energy transfer reactions in mitochondria has been a subject of research, indicating its role in inhibiting these processes and thereby contributing to the understanding of mitochondrial function (Utsumi & Oda, 1969).

  • Phosphate Coating in Industrial Applications Hydroxylamine sulfate, a derivative, is used in zinc phosphate coating, affecting the microstructure and friction behavior of coatings on steel, highlighting its application in material science and industry (Xu et al., 2015).

  • Studies on Genetic Mutations Hydroxylamine's mutagenic effects on nucleic acids have been extensively studied, providing insights into its role in inducing genetic mutations and its implications in genetic research (Phillips & Brown, 1967).

  • Implications in Dental Health Products Hydroxylamine, in the form of hydroxyapatite, is used in oral care products for tooth remineralization and sensitivity reduction, signifying its relevance in dental health applications (Chen et al., 2021).

  • Reactions with Phosphate Triesters Hydroxylamine's reactions with phosphate triesters in the presence of alpha-effect nucleophiles have been studied, demonstrating its role in biochemical and chemical synthesis processes (Kirby et al., 2009).

  • Chromosomal Studies The influence of hydroxylamine on chromosomal breakage and rejoining, particularly in response to X-ray exposure, offers significant insights into cytogenetics and radiobiology (Cohn, 1964).

Mechanism of Action

The mechanism of action of Hydroxylamine phosphate involves several steps. In the electrodialysis with oxime hydrolysis reaction, the three steps, including the oxime hydrolysis, the hydroxylamine protonation reaction, and the separation process, are integrated into a triple-chamber electrodialysis stack .

Safety and Hazards

Hydroxylamine phosphate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed or in contact with skin, and it causes severe skin burns and eye damage . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may also cause an allergic skin reaction and is suspected of causing cancer .

Future Directions

Future research directions could involve the development of more efficient and environmentally friendly methods for the synthesis of Hydroxylamine phosphate. For instance, an electrochemical method has been reported for the preparation of oximes, which serve as precursors for Hydroxylamine phosphate after facile hydrolysis . This method exhibits an economic advantage over conventional manufacturing .

properties

IUPAC Name

hydroxylamine;phosphoric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/H3NO.H3O4P/c1-2;1-5(2,3)4/h2H,1H2;(H3,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYYHQASRTSDPOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

NO.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H6NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

20845-01-6
Record name Hydroxylamine, phosphate (3:1) (salt)
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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DSSTOX Substance ID

DTXSID10885082
Record name Hydroxylamine dihydrogen phosphate
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Molecular Weight

131.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

19098-16-9, 58888-47-4
Record name Hydroxylamine, phosphate (1:1)
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Hydroxylammonium phosphate
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Record name Hydroxylamine, phosphate (1:1)
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Record name Hydroxylamine, phosphate (1:?)
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Record name Hydroxylamine, phosphate (1:1)
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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